![molecular formula C20H25N3O5S2 B7458527 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as MS023, a small molecule inhibitor of PRMT5, which has been shown to have anti-tumor activity. The purpose of
Mécanisme D'action
MS023 works by inhibiting the activity of PRMT5, which leads to a decrease in the methylation of histone proteins. This, in turn, affects gene expression and can lead to changes in cellular processes. The inhibition of PRMT5 has been shown to have anti-tumor activity, making MS023 a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS023 are still being studied. However, it has been shown to have anti-tumor activity in preclinical studies, indicating that it may have potential as a cancer treatment. Further research is needed to determine the full extent of its effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MS023 in lab experiments is its potential as a cancer treatment. It has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research. However, one limitation is that its effects on cellular processes are still being studied, and more research is needed to determine its full potential.
Orientations Futures
There are several future directions for research on 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide. One direction is to further investigate its potential as a cancer treatment. Preclinical studies have shown promising results, and more research is needed to determine its efficacy in human trials. Another direction is to study its effects on cellular processes in more detail. This could lead to a better understanding of its mechanism of action and potential therapeutic uses. Additionally, research could be done to develop more efficient synthesis methods for MS023, which could make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide involves a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-(methylsulfonyl)piperidine to form 4-(4-methylpiperidin-1-yl)sulfonyl-3-nitrobenzoic acid. This is followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-(bromomethyl)benzenesulfonamide to form the final product.
Applications De Recherche Scientifique
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide has been shown to have potential pharmacological properties, particularly as an inhibitor of PRMT5. PRMT5 is an enzyme that plays a role in gene expression and has been implicated in various diseases, including cancer. MS023 has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15-10-12-23(13-11-15)30(27,28)19-8-4-17(5-9-19)20(24)22-14-16-2-6-18(7-3-16)29(21,25)26/h2-9,15H,10-14H2,1H3,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPLPCDAXDGMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

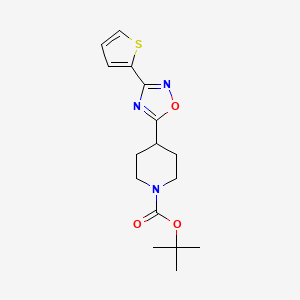
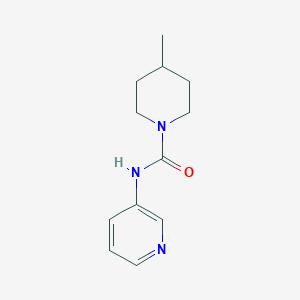

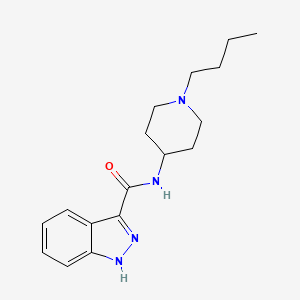
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
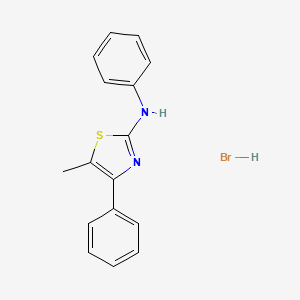
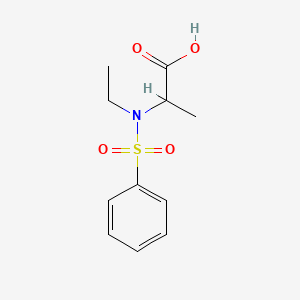
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)